Methyl heptanoate

Catalog No.
S587761
CAS No.
106-73-0
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl heptanoate

CAS Number

106-73-0

Product Name

Methyl heptanoate

IUPAC Name

methyl heptanoate

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-3-4-5-6-7-8(9)10-2/h3-7H2,1-2H3

InChI Key

XNCNNDVCAUWAIT-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)OC

Solubility

soluble in organic solvents

Synonyms

Enanthic Methyl Ester; Methyl Enanthate; Methyl Heptoate; Methyl n-Heptanoate; Methyl n-Heptylate; Methyl Oenanthylate; Radia 30159

Canonical SMILES

CCCCCCC(=O)OC

Food Science and Flavor Research

  • Flavoring agent: Methyl heptanoate possesses a fruity aroma resembling pineapple, grapes, and berries []. This makes it a valuable tool in food science research for:
    • Flavor development: Studying and mimicking natural flavors in food products [].
    • Sensory evaluation: Investigating human perception and response to different flavor profiles [].

Biological and Biomedical Research

  • Antimicrobial activity: Studies indicate that methyl heptanoate may exhibit antimicrobial properties against certain bacterial and fungal strains [, ]. This opens avenues for research in:
    • Antimicrobial drug development: Exploring its potential as a novel antimicrobial agent or as a lead compound for further development [].
    • Food preservation: Investigating its application as a natural food preservative to combat food spoilage microorganisms [].

Material Science and Engineering Research

  • Biofuel production: Methyl heptanoate has been identified as a potential biofuel precursor due to its suitable chemical properties []. Research in this area could explore:
    • Biodiesel production: Investigating its conversion into biodiesel through various catalytic processes [].
    • Biorefinery development: Exploring its integration into biorefinery strategies for the production of multiple biofuels and bioproducts [].

Methyl heptanoate is an ester formed by the reaction of heptanoic acid (a seven-carbon chain fatty acid) and methanol (methyl alcohol). It is a colorless liquid with a fruity odor. It is synthesized commercially through the esterification process, typically using an acid catalyst like hydrochloric acid or sulfuric acid []. Methyl heptanoate plays a significant role in scientific research, particularly in the field of food science and flavor chemistry due to its contribution to the aroma and taste of various food products.


Molecular Structure Analysis

The molecular structure of methyl heptanoate consists of an eight-carbon chain with a carboxylic acid group (COOH) esterified with a methyl group (CH3) at one end. The key features include:

  • A hydrocarbon chain (heptane) with seven carbon atoms.
  • A carbonyl group (C=O) from the carboxylic acid moiety.
  • An ester linkage (C-O-C) connecting the carbonyl group to the methyl group.

This relatively simple structure contributes to its volatility and influences its interaction with other molecules, including taste and odor receptors.


Chemical Reactions Analysis

Synthesis:

Methyl heptanoate is synthesized through the esterification reaction between heptanoic acid and methanol. A strong acid catalyst, like hydrochloric acid (HCl) or sulfuric acid (H2SO4), is typically used to facilitate the reaction. The balanced chemical equation for this reaction is:

CH3COOH (heptanoic acid) + CH3OH (methanol) + HCl (catalyst) → CH3COOCH3 (methyl heptanoate) + H2O (water) + HCl (recovered catalyst)

Decomposition:

Under acidic or basic conditions, methyl heptanoate can undergo hydrolysis, breaking down back into its original components, heptanoic acid, and methanol. The reaction is reversible, but under strong acidic or basic conditions, the equilibrium may favor the formation of the starting materials.

Other Reactions:


Physical And Chemical Properties Analysis

  • Molecular Formula: C8H16O2 []
  • Molecular Weight: 144.21 g/mol []
  • Physical State: Colorless liquid
  • Melting Point: Not readily available
  • Boiling Point: 171-172 °C (lit.) []
  • Density: 0.880 g/mL at 20 °C (lit.) []
  • Solubility: Soluble in organic solvents like ethanol, ether, and chloroform. Slightly soluble in water.
  • Stability: Relatively stable under normal storage conditions. Flammable liquid with a flash point of 52.78 °C.

Physical Description

Liquid
colourless liquid with a fruity, orris odou

XLogP3

3

Boiling Point

174.0 °C

Density

d204 0.87
0.87115 (20°)

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical liquid

Melting Point

-56.0 °C
Fp -55.8 °
-55.8°C

UNII

1J543V5703

GHS Hazard Statements

Aggregated GHS information provided by 1448 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1448 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 1447 of 1448 companies with hazard statement code(s):;
H226 (11.13%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (97.93%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

106-73-0

Wikipedia

Methyl heptanoate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Heptanoic acid, methyl ester: ACTIVE

Dates

Modify: 2023-08-15
1. L. Grislain et al. “Metabolism of amineptine in rat, dog and man” Eur J Drug Metab Pharmacokinet., vol. 15 pp. 339-345, 19902. R. Aparicio et al. “Detection of Rancid Defect in Virgin Olive Oil by the Electronic Nose” J. Agric. Food Chem, vol. 48 pp. 853-860, 20003. George A. Burdock, Giovanni Fenaroli (Prof. Dr.), Flavor ingredients, CRC Press, 20044. P. Jones, Y. Butt, and M. Bennett “Effects of odd-numbered medium-chain fatty acids on the accumulation of long-chain 3-hydroxy-fatty acids in longchainL-3-hydroxyacyl CoA dehydrogenase and mitochondrial trifunctional protein deficient skin fibroblasts” Mol Genet Metab., vol. 81 pp96-99, 2004

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